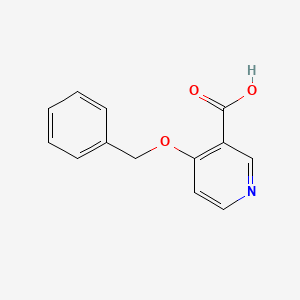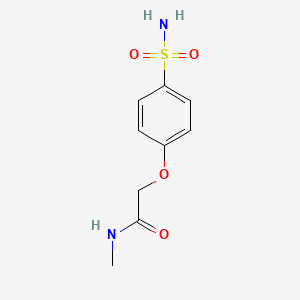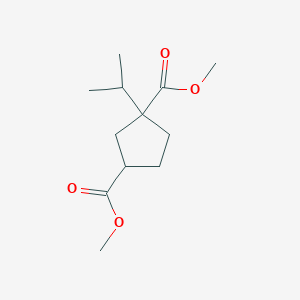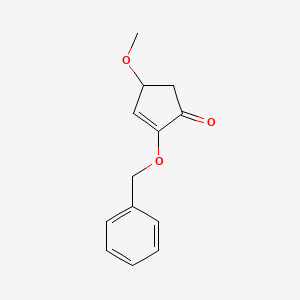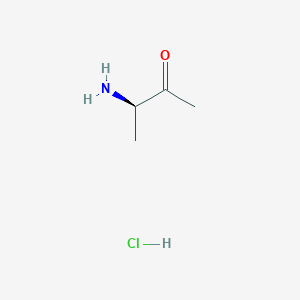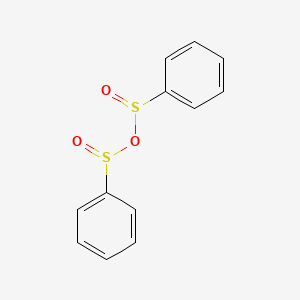
Benzenesulfinic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfinic anhydride is an organosulfur compound with the molecular formula (C_{12}H_{10}O_{5}S_{2}). It is a derivative of benzenesulfonic acid and is known for its reactivity and utility in various chemical processes. This compound is typically used in organic synthesis and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfinic anhydride can be synthesized by reacting benzenesulfonic acid with dehydrating agents such as phosphorus pentoxide ((P_{2}O_{5})), thionyl chloride ((SOCl_{2})), or sulfur trioxide ((SO_{3})) . These reactions typically require controlled conditions to ensure the successful formation of the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the continuous removal of water formed during the reaction using azeotropic distillation with benzene . This method helps in achieving higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfinic anhydride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form benzenesulfonic acid.
Reduction: It can be reduced to benzenesulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide ((H_{2}O_{2})) and potassium permanganate ((KMnO_{4})).
Reduction: Reducing agents such as lithium aluminum hydride ((LiAlH_{4})) are used.
Substitution: Reagents like ammonia ((NH_{3})) and phosphorus pentachloride ((PCl_{5})) are commonly employed.
Major Products Formed
Oxidation: Benzenesulfonic acid.
Reduction: Benzenesulfinic acid.
Substitution: Sulfonamides and sulfonyl chlorides.
Scientific Research Applications
Benzenesulfinic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and inhibitors.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfinic anhydride involves its reactivity with nucleophiles. The compound’s electrophilic sulfur atom is attacked by nucleophiles, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes rearrangement to form the final product . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A precursor to benzenesulfinic anhydride, used in similar applications.
Benzenesulfonyl chloride: Another derivative of benzenesulfonic acid, used in the synthesis of sulfonamides.
Sulfanilic acid: An aromatic sulfonic acid used in the production of dyes.
Uniqueness
This compound is unique due to its anhydride structure, which imparts distinct reactivity compared to other sulfonic acid derivatives. This makes it particularly useful in specific organic synthesis reactions where other compounds may not be as effective .
Properties
Molecular Formula |
C12H10O3S2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
benzenesulfinyl benzenesulfinate |
InChI |
InChI=1S/C12H10O3S2/c13-16(11-7-3-1-4-8-11)15-17(14)12-9-5-2-6-10-12/h1-10H |
InChI Key |
LPKIXYAMGCOWED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)OS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


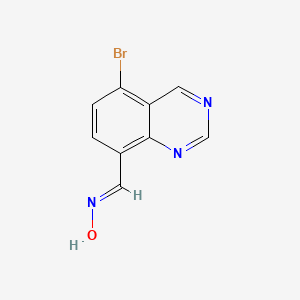
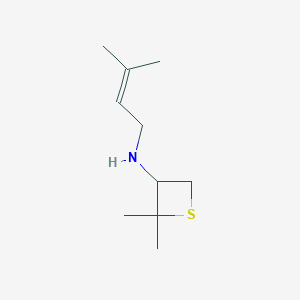
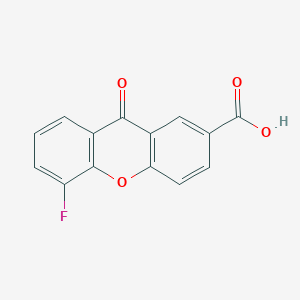
![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13015053.png)

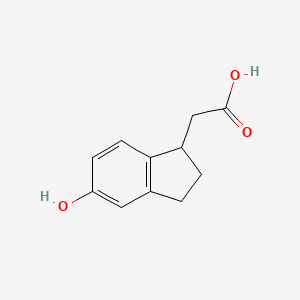
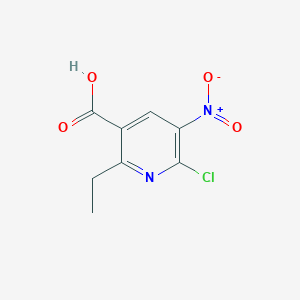
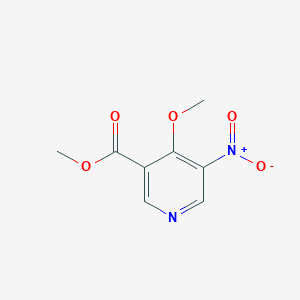
![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13015097.png)
